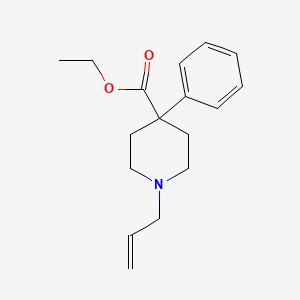
Isonipecotic acid, 1-allyl-4-phenyl-, ethyl ester
Overview
Description
Isonipecotic acid, 1-allyl-4-phenyl-, ethyl ester is a synthetic compound with the molecular formula C({17})H({23})NO(_{2}). It is a derivative of isonipecotic acid, characterized by the presence of an ethyl ester group, an allyl group, and a phenyl group attached to the piperidine ring. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with isonipecotic acid, which is then modified to introduce the allyl and phenyl groups.
Esterification: The carboxylic acid group of isonipecotic acid is esterified using ethanol in the presence of an acid catalyst such as sulfuric acid to form the ethyl ester.
Allylation: The allyl group is introduced via an allylation reaction, often using allyl bromide and a base like potassium carbonate.
Phenylation: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, using benzene and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group of the ester, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the allyl group, replacing the allyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH(_{4})) for reducing the ester to an alcohol.
Substitution: Sodium hydride (NaH) and various nucleophiles for substitution reactions.
Major Products:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Synthesis of Derivatives: Used as an intermediate in the synthesis of more complex molecules with potential biological activities.
Biology:
Receptor Studies: Investigated for its interactions with various biological receptors, including GABA receptors.
Medicine:
Pharmacological Research: Explored for potential therapeutic effects, such as analgesic or anticonvulsant properties.
Industry:
Chemical Manufacturing: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of isonipecotic acid, 1-allyl-4-phenyl-, ethyl ester involves its interaction with specific molecular targets, such as GABA receptors. It may act as a partial agonist or antagonist, modulating the activity of these receptors and influencing neurotransmission. The exact pathways and molecular interactions depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Isonipecotic Acid: The parent compound, lacking the allyl and phenyl groups.
Meperidine: A related compound with similar structural features but different pharmacological properties.
Ethyl 4-phenylisonipecotate: Another ester derivative with a phenyl group but different substituents.
Uniqueness: Isonipecotic acid, 1-allyl-4-phenyl-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with GABA receptors and potential therapeutic applications set it apart from other similar compounds.
Properties
IUPAC Name |
ethyl 4-phenyl-1-prop-2-enylpiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-3-12-18-13-10-17(11-14-18,16(19)20-4-2)15-8-6-5-7-9-15/h3,5-9H,1,4,10-14H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNKDDDGCRLMAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC=C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178381 | |
| Record name | Ethyl 4-phenyl-1-(2-propen-1-yl)-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2372-70-5 | |
| Record name | Ethyl 4-phenyl-1-(2-propen-1-yl)-4-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2372-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isonipecotic acid, 1-allyl-4-phenyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002372705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-phenyl-1-(2-propen-1-yl)-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Butanamide, N-(4-chloro-2,5-dimethoxyphenyl)-2-[(4-chloro-2-methylphenyl)azo]-3-oxo-](/img/structure/B1616212.png)










